molecular formula C11H11ClN2 B596907 3-Chloro-6,8-dimethylquinolin-4-amine CAS No. 1208941-89-2

3-Chloro-6,8-dimethylquinolin-4-amine

Cat. No.: B596907
CAS No.: 1208941-89-2
M. Wt: 206.673
InChI Key: BVELPBAYNKLZTF-UHFFFAOYSA-N
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Description

3-Chloro-6,8-dimethylquinolin-4-amine is a quinoline derivative characterized by a chlorine atom at position 3, methyl groups at positions 6 and 8, and an amine substituent at position 2. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Properties

CAS No.

1208941-89-2

Molecular Formula

C11H11ClN2

Molecular Weight

206.673

IUPAC Name

3-chloro-6,8-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11ClN2/c1-6-3-7(2)11-8(4-6)10(13)9(12)5-14-11/h3-5H,1-2H3,(H2,13,14)

InChI Key

BVELPBAYNKLZTF-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)N)C

Synonyms

4-Amino-3-chloro-6,8-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Key References
This compound Quinoline 3-Cl, 6-Me, 8-Me, 4-NH₂ Not reported in evidence -
6,8-Dichloroquinolin-4-amine Quinoline 6-Cl, 8-Cl, 4-NH₂ Safety data available (no bioactivity reported)
6,8-Dichloro-2-methylquinolin-4-amine Quinoline 6-Cl, 8-Cl, 2-Me, 4-NH₂ Safety data available (no bioactivity reported)
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Quinoline 6-Br, 4-NH-C₆H₃(CF₂H) Synthesized via one-step protocol (83% yield)
4-Chloro-6,8-dibromoquinazoline Quinazoline 4-Cl, 6-Br, 8-Br Intermediate for triazoloquinazoline derivatives with potential bioactivity

Key Observations :

  • Substituent Position and Electronic Effects: Chlorine at position 3 (as in the target compound) may influence electronic distribution differently compared to halogens at positions 6/8 (e.g., 6,8-dichloro analogs).
  • Synthetic Accessibility: The one-step synthesis of 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine suggests that similar protocols (e.g., nucleophilic aromatic substitution) could apply to the target compound.

Functional Analog: 3-Chloro-6,8-dihydroxy-α-lapachone

This highlights the importance of chloro and hydroxyl groups in enhancing antimicrobial potency, suggesting that similar substituents in quinoline derivatives may confer bioactivity.

Heterocyclic Derivatives with Overlapping Substituents

Diethyl (3-Chloro-6,7-difluoro-1H-thiazolo[3,4-a]quinoxalin-1-ylidene) malonate

  • Structure: Thiazoloquinoxaline core with 3-Cl, 6,7-diF substituents.

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